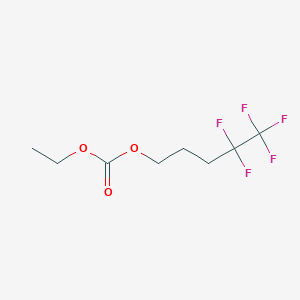
2-Chloro-3-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-phenylpropan-1-ol: is an organic compound with the molecular formula C9H11ClO . It is a colorless to pale yellow liquid with a benzene fragrance. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloride with ethylene oxide in the presence of a base, followed by chlorination . Another method involves the reduction of 3-chloro-1-phenylpropan-1-one using a suitable reducing agent such as sodium borohydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of lipase CALB as a biological resolution catalyst, acidic resin as a racemic catalyst, and a 4-chlorophenol ester as an acyl donor to perform dynamic kinetic resolution . This method is advantageous due to its mild conditions, environmental friendliness, and high selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield 3-phenylpropan-1-ol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form 3-phenylpropan-1-ol.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products Formed
Oxidation: 3-Chloro-1-phenylpropan-1-one.
Reduction: 3-Phenylpropan-1-ol.
Substitution: 3-Phenylpropan-1-ol.
Aplicaciones Científicas De Investigación
2-Chloro-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: This compound is used in the synthesis of drugs such as antidepressants and other therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-phenylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions . The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites .
Comparación Con Compuestos Similares
Similar Compounds
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
3-Chloro-1-phenylpropan-1-one: An intermediate in the synthesis of various pharmaceuticals.
3-Phenylpropan-1-ol: A related compound used in organic synthesis.
Uniqueness
2-Chloro-3-phenylpropan-1-ol is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to act as a substrate for enzyme-catalyzed reactions also distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C9H11ClO |
|---|---|
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
2-chloro-3-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
Clave InChI |
XDBGCROHSUMXHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


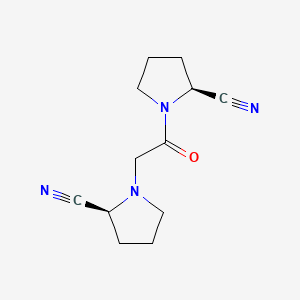
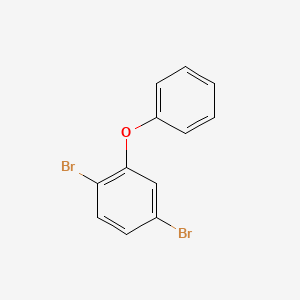
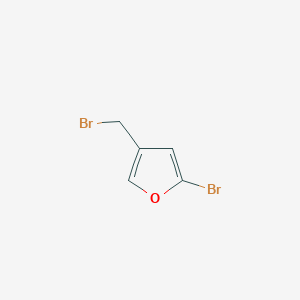
![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
![2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
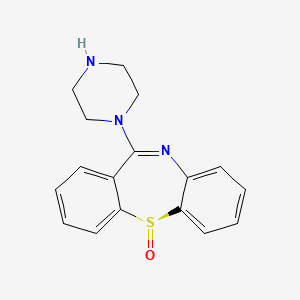
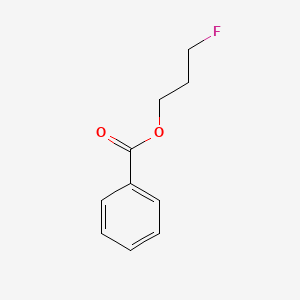
![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)
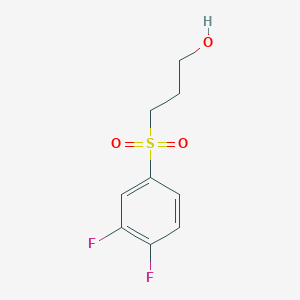
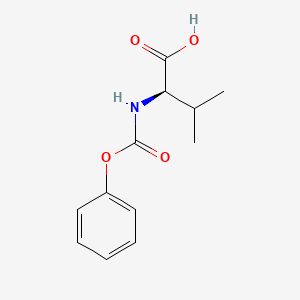
![{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12084002.png)

![7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12084011.png)
